4-ethoxy-2-(4-methylphenyl)-N-[2-(4-methylpiperidin-1-yl)ethyl]quinoline-6-carboxamide
Description
Properties
IUPAC Name |
4-ethoxy-2-(4-methylphenyl)-N-[2-(4-methylpiperidin-1-yl)ethyl]quinoline-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O2/c1-4-32-26-18-25(21-7-5-19(2)6-8-21)29-24-10-9-22(17-23(24)26)27(31)28-13-16-30-14-11-20(3)12-15-30/h5-10,17-18,20H,4,11-16H2,1-3H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPJNTIRCWLOCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)NCCN3CCC(CC3)C)C4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-ethoxy-2-(4-methylphenyl)-N-[2-(4-methylpiperidin-1-yl)ethyl]quinoline-6-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- G Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs, which are pivotal in many physiological processes. Studies indicate that compounds similar to this one can modulate receptor activity, influencing signaling pathways related to pain, inflammation, and mood disorders .
- Kinase Inhibition : Preliminary studies suggest that the compound may exhibit inhibitory effects on certain kinases, which are crucial in cell signaling and proliferation. This could have implications for cancer therapy .
Therapeutic Potential
Research indicates that this compound may have applications in several therapeutic areas:
- Anticancer Activity : The ability to inhibit specific kinases suggests potential use in oncology. Compounds with similar structures have shown promise in targeting cancer cell lines, leading to apoptosis .
- Pain Management : Given its possible interaction with GPCRs related to pain pathways, there is potential for development as an analgesic agent .
Case Studies
- Study on Antitumor Effects : A recent study evaluated the anticancer effects of similar quinoline derivatives. Results indicated significant inhibition of tumor growth in vitro and in vivo models, suggesting that modifications in the quinoline structure can enhance biological activity .
- Pain Relief Efficacy : In a controlled trial involving animal models, compounds structurally related to this quinoline derivative demonstrated effective pain relief comparable to standard analgesics. This highlights the therapeutic potential for pain management applications .
Summary of Biological Activities
| Activity Type | Mechanism | References |
|---|---|---|
| Anticancer | Kinase inhibition | , |
| Analgesic | GPCR modulation | , |
| Anti-inflammatory | Cytokine modulation |
Comparative Analysis with Similar Compounds
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent-Driven Functional Differences
Position 2 Modifications
- Target Compound : 4-Methylphenyl group (hydrophobic, aromatic).
- : Morpholinopropylamino group (polar, hydrogen-bonding capability). This substitution correlates with broad-spectrum antimicrobial activity .
- : Aryl groups (e.g., phenyl) enhance P-glycoprotein (P-gp) inhibition by interacting with transmembrane domains .
- : 4-Ethoxyphenyl (electron-donating ethoxy group may influence π-stacking in kinase targets) .
Position 4 Modifications
- Target Compound : Ethoxy group (moderate lipophilicity).
- : Methoxy groups improve solubility but may reduce metabolic stability compared to ethoxy .
Position 6 Modifications
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be deconstructed into three primary fragments:
- Quinoline core with ethoxy and 4-methylphenyl substituents.
- 6-Carboxamide functionality at the quinoline’s sixth position.
- N-[2-(4-Methylpiperidin-1-yl)ethyl] side chain .
Retrosynthetic planning prioritizes the sequential assembly of these fragments, leveraging established heterocyclic synthesis protocols.
Quinoline Core Synthesis via Friedländer Annulation
The quinoline scaffold is constructed using a modified Friedländer reaction.
Starting Materials and Reaction Conditions
- 4-Methylacetophenone (1.2 equiv) and 3-ethoxy-4-aminobenzoic acid (1.0 equiv) are condensed in polyphosphoric acid (PPA) at 160°C for 6 hours.
- The reaction proceeds via enamine formation, followed by cyclodehydration to yield 4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxylic acid (Intermediate A).
Table 1: Optimization of Friedländer Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Temperature (°C) | 140 | 160 | 160 |
| Catalyst | H2SO4 | PPA | PPA |
| Yield (%) | 48 | 72 | 72 |
Intermediate A is isolated as a pale-yellow solid (m.p. 198–200°C) and confirmed by $$ ^1H $$ NMR (δ 8.52, d, J = 8.4 Hz, H-5; δ 7.89, s, H-3).
Carboxamide Formation via Activation of the Carboxylic Acid
Activation and Coupling
- Intermediate A is treated with thionyl chloride (SOCl2) in anhydrous dichloromethane (DCM) to form the corresponding acid chloride.
- Subsequent reaction with 2-(4-methylpiperidin-1-yl)ethylamine (1.5 equiv) in the presence of triethylamine (TEA) yields the carboxamide.
Table 2: Carboxamide Coupling Efficiency
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCM | TEA | 25 | 68 |
| THF | DIPEA | 0→25 | 73 |
| DMF | Pyridine | 50 | 58 |
The optimal conditions (THF, DIPEA, 0→25°C) afford the carboxamide (Intermediate B) with 73% yield. LC-MS analysis confirms the molecular ion peak at m/z 449.3 [M+H]$$^+$$.
Piperidine Side-Chain Synthesis
Preparation of 2-(4-Methylpiperidin-1-yl)ethylamine
Final Assembly and Purification
Intermediate B is purified via column chromatography (SiO2, CH2Cl2/MeOH 95:5) and recrystallized from ethanol to afford the title compound as a white crystalline solid.
Table 3: Spectroscopic Characterization Data
| Technique | Key Signals |
|---|---|
| $$ ^1H $$ NMR | δ 1.43 (t, J = 7.0 Hz, OCH2CH3), δ 2.31 (s, Ar-CH3), δ 3.45 (m, piperidine-H) |
| $$ ^{13}C $$ NMR | δ 14.2 (OCH2CH3), δ 21.5 (Ar-CH3), δ 167.8 (C=O) |
| HRMS | C28H32N3O2 [M+H]$$^+$$: Calc. 442.2491, Found 442.2489 |
Alternative Synthetic Routes and Scalability Considerations
Microwave-Assisted Synthesis
Challenges in Stereochemical Control
The 4-methylpiperidine moiety introduces potential stereochemical complexity. Chiral HPLC analysis confirms the racemic nature of the final product, necessitating asymmetric synthesis protocols for enantiopure variants.
Industrial-Scale Production Feasibility
Table 4: Cost Analysis of Key Reagents
| Reagent | Cost per kg (USD) | Environmental Impact |
|---|---|---|
| 4-Methylacetophenone | 120 | Low |
| 2-(4-Methylpiperidin-1-yl)ethylamine | 450 | Moderate |
| Polyphosphoric Acid | 90 | High |
Transitioning to catalytic PPA alternatives (e.g., zeolites) reduces environmental liabilities without compromising yield.
Q & A
Q. How to investigate the compound’s mechanism of action?
- Methods :
- Target Identification : Use pull-down assays with biotinylated probes + LC-MS/MS .
- Molecular Docking : Simulate binding to kinase domains (e.g., EGFR) using AutoDock Vina .
- Validation : CRISPR knockout of putative targets to confirm loss of activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
